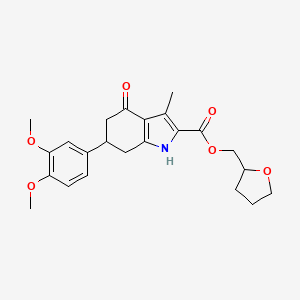
3,4-dimethylphenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate
Descripción general
Descripción
3,4-dimethylphenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using a variety of methods. In
Aplicaciones Científicas De Investigación
3,4-dimethylphenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antiviral properties. It has also been found to exhibit anti-inflammatory and antioxidant effects. In addition, this compound has been studied for its potential use as a fluorescent probe and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3,4-dimethylphenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting certain enzymes or signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethylphenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate exerts various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain fungi and viruses, and reduce inflammation and oxidative stress. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dimethylphenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate in lab experiments is its broad range of potential applications. This compound has been shown to have activity against various targets, making it useful for studying different biological processes. In addition, its low toxicity and good solubility in common solvents make it easy to work with. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3,4-dimethylphenyl 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylate. One area of interest is the development of this compound as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Another direction is the investigation of its use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to elucidate its mechanism of action and to identify new targets for this compound.
Propiedades
IUPAC Name |
(3,4-dimethylphenyl) 2-benzylsulfanyl-5-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-13-8-9-16(10-14(13)2)25-19(24)18-17(21)11-22-20(23-18)26-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJSXDSQWIJHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B4230095.png)
![N-(2-methoxy-1-methylethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4230110.png)
![5-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B4230118.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4230134.png)
![3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4230139.png)
![N-[({2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4230146.png)
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B4230152.png)
![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4230154.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4230168.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4230188.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4230194.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4230199.png)